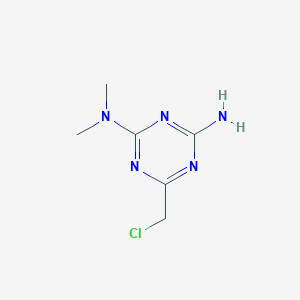

6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

6-(chloromethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN5/c1-12(2)6-10-4(3-7)9-5(8)11-6/h3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWUQLMRNQGYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327789 | |

| Record name | 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21320-37-6 | |

| Record name | 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Routes

The synthesis of 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine can be approached through several methods, including:

Direct Chloromethylation : This method involves chloromethylating N,N-dimethyl-1,3,5-triazine-2,4-diamine using chloromethyl methyl ether or similar reagents under controlled conditions.

Three-component Reaction : A more complex method includes a one-pot reaction involving a triazine precursor, formaldehyde, and dimethylamine. This method is advantageous for its simplicity and efficiency.

Detailed Synthetic Procedures

-

- Reagents : N,N-dimethyl-1,3,5-triazine-2,4-diamine, chloromethyl methyl ether.

- Procedure :

- Dissolve N,N-dimethyl-1,3,5-triazine-2,4-diamine in an appropriate solvent (e.g., dichloromethane).

- Add chloromethyl methyl ether dropwise while stirring at room temperature.

- Heat the mixture to reflux for several hours.

- After completion of the reaction (monitored by TLC), cool the mixture and wash with water.

- Extract the organic layer and evaporate the solvent to yield the product.

- Yield : Typically around 70-85% depending on reaction conditions.

-

- Reagents : Triazine precursor (e.g., 2-amino-4,6-dimethoxy-1,3,5-triazine), formaldehyde solution, dimethylamine.

- Procedure :

- Mix the triazine precursor with formaldehyde and dimethylamine in a solvent such as ethanol.

- Heat the mixture under reflux for several hours.

- Allow the reaction to cool and precipitate the product by adding water or an alcohol.

- Filter and purify by recrystallization from a suitable solvent.

- Yield : Generally higher than 90%, with good purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Advantages | Disadvantages |

|---|---|---|---|---|

| Chloromethylation | 70-85 | Moderate | Simplicity | Requires careful handling of reagents |

| Three-component synthesis | >90 | High | High yield and purity | More complex setup |

Research Findings

Recent studies have highlighted the biological activities of triazine derivatives like this compound. These compounds show promise as anticancer agents and in other therapeutic areas. For instance:

- A study indicated that modifications to the triazine core could enhance cytotoxicity against specific cancer cell lines.

Analyse Chemischer Reaktionen

Types of Reactions

6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted triazines with various functional groups.

Oxidation: N-oxides of the triazine compound.

Reduction: Dihydrotriazine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been investigated for its anticancer properties. Research indicates that compounds with similar triazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazine can effectively inhibit the growth of leukemia and solid tumors by inducing apoptosis in cancer cells .

In vitro assays have demonstrated that certain triazine derivatives possess significant IC50 values against human cancer cell lines such as HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The data from these assays suggest that modifications to the triazine core can enhance its anticancer efficacy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | Varies | Various |

2. Immunosuppressive Properties

The compound has also been explored for its immunosuppressive effects, particularly in the context of organ transplantation. It has been shown to modulate immune responses and prevent graft rejection in animal models . This application is crucial in improving transplant success rates and managing autoimmune disorders.

Synthetic Applications

1. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its chloromethyl group allows for nucleophilic substitution reactions that can lead to the formation of diverse derivatives with enhanced biological activities .

2. Functionalization Opportunities

The presence of the chloromethyl group provides a versatile platform for further chemical modifications. Researchers have utilized this compound to synthesize new classes of molecules with potential applications in drug development and agrochemicals .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study assessed the cytotoxicity of several triazine derivatives on different cancer cell lines using the MTT assay. The results indicated that modifications to the triazine structure could significantly enhance anticancer activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses .

Case Study 2: Immunosuppressive Effects in Transplant Models

In a preclinical study involving rat models, this compound was administered post-transplantation. The results showed a marked reduction in acute rejection episodes compared to control groups receiving standard immunosuppressants. This suggests a promising role for this compound in transplant medicine .

Wirkmechanismus

The mechanism of action of 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Triazine Derivatives

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine with analogous compounds:

Key Observations:

- Chloromethyl vs.

- Dimethylamino Groups: The presence of -N(CH₃)₂ groups at positions 2 and 4 distinguishes it from diaryl-substituted triazines (e.g., 6,N2-diaryl derivatives), which are studied for antiproliferative activity .

Environmental and Regulatory Considerations

- Persistence: Chlorine-substituted triazines like atrazine are environmentally persistent and regulated due to groundwater contamination risks .

- The chloromethyl derivative’s metabolites warrant similar scrutiny.

Biologische Aktivität

6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine (CAS Number: 21320-37-6) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloromethyl group and two dimethylamino substituents on the triazine ring, which contribute to its reactivity and biological profile.

The chemical structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClN₅ |

| Molecular Weight | 187.63 g/mol |

| Density | 1.368 g/cm³ |

| Boiling Point | 385.8 °C |

| Flash Point | 187.1 °C |

| Log P | 0.1887 |

Anticancer Potential

Research has indicated that triazine derivatives exhibit anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. A study highlighted that compounds related to triazines can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and the inhibition of topoisomerases .

The biological activity of this compound may involve:

- DNA Binding : The compound's structure allows it to bind to DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell division or DNA repair mechanisms.

Case Studies

- Study on Triazines as Anticancer Agents :

- Molecular Imprinting for Sensor Development :

Toxicological Profile

Given its chemical structure, safety assessments are crucial for understanding the potential risks associated with exposure to this compound:

- Irritation Potential : The compound has been classified as a skin irritant and poses respiratory hazards upon inhalation.

- Environmental Impact : Its persistence and bioaccumulation potential necessitate careful handling and disposal measures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using cyanoguanidine or pre-functionalized triazine precursors. Key steps include:

- Microwave-assisted synthesis : Reacting cyanoguanidine with aldehydes and amines in ethanol under microwave irradiation (140°C, 150W, 50 minutes) to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents like DMF or DMSO are optimal for nucleophilic substitutions at elevated temperatures (60–100°C) .

- Work-up : Neutralization with NaOH and recrystallization from ethanol/water mixtures to isolate pure products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR are critical for confirming substitution patterns and verifying the absence of byproducts. For example, NH protons typically appear as broad singlets (~7.3 ppm in DMSO-), while aromatic protons resonate at 7.0–8.5 ppm .

- Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC values are compared to reference drugs like doxorubicin .

- Antimicrobial studies : Test bacterial/fungal inhibition via agar diffusion assays, focusing on Gram-positive pathogens (e.g., S. aureus) .

- Mechanistic probes : Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of derivatives?

- Methodological Answer :

- Microwave parameter tuning : Adjust irradiation time (40–60 minutes) and power (100–200W) to balance reaction speed and product decomposition .

- Solvent polarity : Test DMF vs. acetonitrile for sterically hindered substitutions; higher polarity solvents improve nucleophile activation .

- Catalyst screening : Explore Lewis acids (e.g., ZnCl) to accelerate chloromethyl group functionalization .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- 3D-QSAR modeling : Use CoMFA/CoMSIA to align steric/electronic properties with bioactivity. Discrepancies in C NMR shifts (e.g., 120–170 ppm for triazine carbons) are resolved by comparing DFT-calculated vs. experimental spectra .

- Cross-validation : Replicate syntheses to rule out impurities, and use deuterated solvents to eliminate solvent-shift artifacts .

Q. What methodological approaches investigate the compound's mechanism of action in cancer cell lines?

- Methodological Answer :

- Gene expression profiling : RNA-seq or qPCR to assess oncogene (e.g., MYC, BCL-2) and tumor suppressor (e.g., p53) regulation .

- Cell cycle analysis : Flow cytometry with propidium iodide staining to identify G1/S or G2/M arrest .

- Protein interaction studies : Use pull-down assays or SPR to identify binding partners (e.g., kinases, DNA repair enzymes) .

Q. How do structural modifications at the chloromethyl position influence bioactivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute chloromethyl with morpholino or p-tolyl groups to enhance solubility or target affinity. For example, morpholino derivatives show improved antiproliferative activity (IC < 10 µM) .

- QSAR-driven design : Correlate Hammett σ values of substituents with logP and IC to prioritize analogs .

- Stability testing : Monitor hydrolytic degradation under physiological pH (7.4) to assess pharmacokinetic limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.